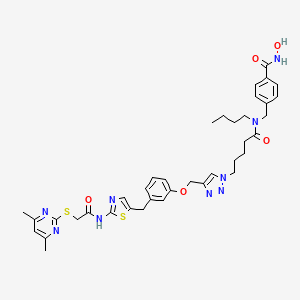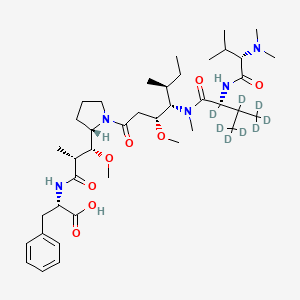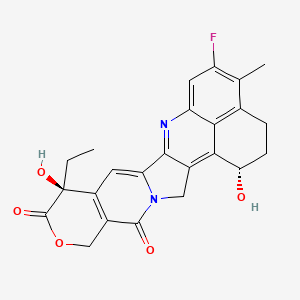
(1-OH)-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-OH)-Exatecan is a derivative of the compound Exatecan, which is a potent topoisomerase I inhibitor. Topoisomerase I inhibitors are a class of chemotherapy agents that interfere with the action of topoisomerase enzymes, which are essential for DNA replication. This compound has been studied for its potential use in cancer treatment due to its ability to induce DNA damage in rapidly dividing cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-OH)-Exatecan involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyl group at the 1-position and the formation of the core structure of Exatecan. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
化学反応の分析
Types of Reactions
(1-OH)-Exatecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides, amines, and thiols, can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of hydroxylated derivatives of Exatecan.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用機序
The mechanism of action of (1-OH)-Exatecan involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Exatecan: The parent compound, which also inhibits topoisomerase I but lacks the hydroxyl group at the 1-position.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
(1-OH)-Exatecan is unique due to the presence of the hydroxyl group at the 1-position, which can influence its reactivity and biological activity. This modification can lead to differences in its pharmacokinetics, toxicity profile, and therapeutic efficacy compared to other topoisomerase I inhibitors.
特性
分子式 |
C24H21FN2O5 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
(10S,23S)-10-ethyl-18-fluoro-10,23-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O5/c1-3-24(31)14-6-17-21-12(8-27(17)22(29)13(14)9-32-23(24)30)20-18(28)5-4-11-10(2)15(25)7-16(26-21)19(11)20/h6-7,18,28,31H,3-5,8-9H2,1-2H3/t18-,24-/m0/s1 |
InChIキー |
FRPSGSHVDGIPFA-UUOWRZLLSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
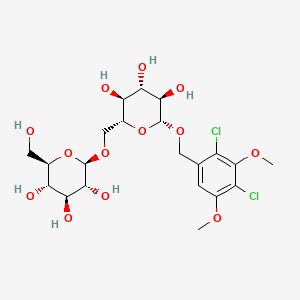
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

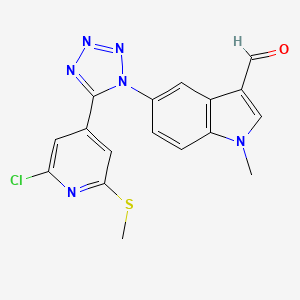
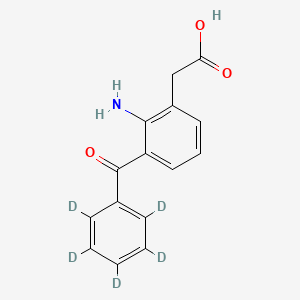
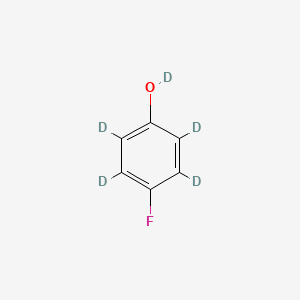
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
